molecular formula C25H26N2O4 B11985316 6-ethyl-2-methyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate

6-ethyl-2-methyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate

Cat. No.: B11985316
M. Wt: 418.5 g/mol
InChI Key: PDIWNXVNDHCPKA-UHFFFAOYSA-N
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Description

6-ET-2-METHYL-3-(1-METHYL-1H-BENZIMIDAZOL-2-YL)-4-OXO-4H-CHROMEN-7-YL PIVALATE is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its complex structure, which includes a benzimidazole moiety and a pivalate ester group. It has garnered interest in various fields of scientific research due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ET-2-METHYL-3-(1-METHYL-1H-BENZIMIDAZOL-2-YL)-4-OXO-4H-CHROMEN-7-YL PIVALATE typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Benzimidazole Moiety: The benzimidazole moiety can be introduced via a nucleophilic substitution reaction, where a suitable benzimidazole derivative reacts with the chromen-4-one intermediate.

    Esterification with Pivalic Acid: The final step involves the esterification of the chromen-4-one derivative with pivalic acid or its derivatives under acidic conditions to form the pivalate ester.

Industrial Production Methods

Industrial production of 6-ET-2-METHYL-3-(1-METHYL-1H-BENZIMIDAZOL-2-YL)-4-OXO-4H-CHROMEN-7-YL PIVALATE may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-ET-2-METHYL-3-(1-METHYL-1H-BENZIMIDAZOL-2-YL)-4-OXO-4H-CHROMEN-7-YL PIVALATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the chromen-4-one and benzimidazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines and thiols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydrochromen-4-one derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-ET-2-METHYL-3-(1-METHYL-1H-BENZIMIDAZOL-2-YL)-4-OXO-4H-CHROMEN-7-YL PIVALATE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and enzymes, potentially leading to inhibition of key biological processes. The chromen-4-one core may also contribute to its biological activity by interacting with cellular receptors and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-ET-2-METHYL-3-(1H-BENZIMIDAZOL-2-YL)-4-OXO-4H-CHROMEN-7-YL PIVALATE: Lacks the methyl group on the benzimidazole moiety.

    6-ET-2-METHYL-3-(1-METHYL-1H-BENZIMIDAZOL-2-YL)-4-OXO-4H-CHROMEN-7-YL ACETATE: Contains an acetate ester instead of a pivalate ester.

    6-ET-2-METHYL-3-(1-METHYL-1H-BENZIMIDAZOL-2-YL)-4-OXO-4H-CHROMEN-7-YL PROPIONATE: Contains a propionate ester instead of a pivalate ester.

Uniqueness

The uniqueness of 6-ET-2-METHYL-3-(1-METHYL-1H-BENZIMIDAZOL-2-YL)-4-OXO-4H-CHROMEN-7-YL PIVALATE lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the pivalate ester group may also influence its solubility, stability, and overall pharmacokinetic properties.

Properties

Molecular Formula

C25H26N2O4

Molecular Weight

418.5 g/mol

IUPAC Name

[6-ethyl-2-methyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-7-yl] 2,2-dimethylpropanoate

InChI

InChI=1S/C25H26N2O4/c1-7-15-12-16-20(13-19(15)31-24(29)25(3,4)5)30-14(2)21(22(16)28)23-26-17-10-8-9-11-18(17)27(23)6/h8-13H,7H2,1-6H3

InChI Key

PDIWNXVNDHCPKA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OC(=O)C(C)(C)C)OC(=C(C2=O)C3=NC4=CC=CC=C4N3C)C

Origin of Product

United States

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